N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is an organic compound that features a furan ring substituted with dimethyl groups, a phenyl ring substituted with an isopropylthio group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, can be synthesized through the acid-catalyzed cyclization of 2,5-hexanedione.
Introduction of the Phenyl Group: The phenyl ring with an isopropylthio substituent can be introduced via a Friedel-Crafts acylation reaction using 4-isopropylthiobenzoyl chloride.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the acetamide group suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acetamide group could play crucial roles in binding to these targets, while the isopropylthio group might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)-2-phenylacetamide: Lacks the isopropylthio group, which may affect its biological activity and chemical properties.
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an isopropylthio group, potentially altering its reactivity and applications.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the combination of its furan ring, acetamide group, and isopropylthio-substituted phenyl ring. This combination of functional groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-12(2)22-17-7-5-15(6-8-17)10-18(20)19-11-16-9-13(3)21-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGWXIOEGIHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=CC=C(C=C2)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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